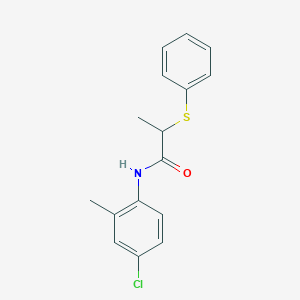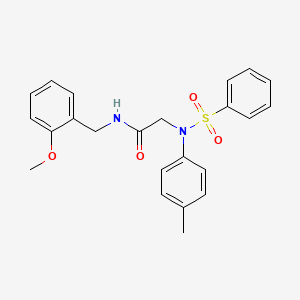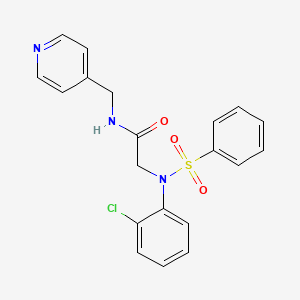![molecular formula C24H30N2O3 B3929577 1-{5-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-METHYL-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE](/img/structure/B3929577.png)
1-{5-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-METHYL-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE
Overview
Description
1-{5-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-METHYL-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes an indole nucleus, a diethylamino group, and a hydroxypropoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-METHYL-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole nucleus is replaced by the diethylamino group.
Attachment of the Hydroxypropoxy Side Chain: The hydroxypropoxy side chain can be attached through etherification reactions, where the hydroxyl group of the propanol derivative reacts with the indole nucleus.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-METHYL-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole nucleus, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions include substituted indoles, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-METHYL-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-METHYL-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-DIETHYLAMINO-1-PROPANOL: Shares the diethylamino group and hydroxypropoxy side chain but lacks the indole nucleus.
Indole Derivatives: Compounds with similar indole structures but different substituents, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives.
Uniqueness
1-{5-[3-(DIETHYLAMINO)-2-HYDROXYPROPOXY]-2-METHYL-1-PHENYL-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups and the indole nucleus, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-5-25(6-2)15-20(28)16-29-21-12-13-23-22(14-21)24(18(4)27)17(3)26(23)19-10-8-7-9-11-19/h7-14,20,28H,5-6,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEXGCQCDHETHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929501.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B3929514.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B3929535.png)
![ethyl 4-{N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3929537.png)
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3929545.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-chlorophenyl)methyl]-3-methoxybenzamide](/img/structure/B3929551.png)
![4-fluoro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3929563.png)

![4-fluoro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3929566.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929573.png)
![3-iodo-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3929589.png)
![11-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929592.png)

